molecular formula C25H26O4 B3346303 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate CAS No. 117252-00-3

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate

Cat. No.: B3346303
CAS No.: 117252-00-3
M. Wt: 390.5 g/mol
InChI Key: LXGQWWFUERYNCP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate is a chemical compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a phenoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate typically involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. This involves the initial formation of the ethoxyphenyl intermediate, followed by its reaction with phenoxybenzoic acid derivatives under optimized conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate has diverse applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new drugs and insecticides.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biological processes at the molecular level.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate is compared with other similar compounds to highlight its uniqueness. Similar compounds include 2-(4-methoxyphenyl)-2-methylpropyl 3-phenoxybenzoate and 2-(4-ethoxyphenyl)ethanol. These compounds share structural similarities but differ in their functional groups and biological activities.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-methylpropyl] 3-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-4-27-21-15-13-20(14-16-21)25(2,3)18-28-24(26)19-9-8-12-23(17-19)29-22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGQWWFUERYNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151731
Record name 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117252-00-3
Record name Benzoic acid, 3-phenoxy-, 2-(4-ethoxyphenyl)-2-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117252003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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